5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
This compound contains several functional groups including a piperazine ring, a thiophenyl group, a thiazole ring, and a triazole ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thiophene is a five-membered aromatic ring with one sulfur atom, and thiazole is a similar ring but with an additional nitrogen atom. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR and IR spectroscopy . For example, the presence of certain functional groups can be confirmed by characteristic peaks in the IR spectrum .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the piperazine ring might undergo reactions at the nitrogen atoms, and the thiophenyl, thiazole, and triazole rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of polar functional groups such as the piperazine ring could increase the compound’s solubility in polar solvents .Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific targets of the compound. Piperazine derivatives are known to interact with a variety of targets, leading to diverse biological effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, piperazine derivatives can have a wide range of biological effects .
Future Directions
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5OS2/c1-13-22-20-26(23-13)19(27)18(29-20)17(16-6-3-11-28-16)25-9-7-24(8-10-25)15-5-2-4-14(21)12-15/h2-6,11-12,17,27H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAVKZPCFIEARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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